molecular formula C8H6N4 B7810215 2,3-Diaminoterephthalonitrile

2,3-Diaminoterephthalonitrile

Cat. No.: B7810215
M. Wt: 158.16 g/mol
InChI Key: ZRMXARGXRHLBDO-UHFFFAOYSA-N
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Description

2,3-Diaminoterephthalonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of terephthalonitrile, characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diaminoterephthalonitrile can be synthesized through several methods One common approach involves the reaction of terephthalonitrile with ammonia in the presence of a catalyst

Another method involves the reduction of 2,3-dinitroterephthalonitrile using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This process converts the nitro groups to amino groups, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminoterephthalonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

    Reduction: The compound can be further reduced to form more reduced amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as hydrogen gas and palladium catalysts are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce more reduced amine compounds. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
DATN serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, making it valuable in creating new compounds with desired properties.

Polymer Production
The compound is utilized in the production of high-performance materials such as advanced polymers and composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in aerospace, automotive, and electronics industries.

Biological Applications

Pharmaceutical Development
Research indicates that DATN derivatives exhibit potential as bioactive compounds. These derivatives have been explored for their therapeutic applications, particularly in cancer treatment. Studies have shown that certain DATN-based compounds can induce apoptosis in cancer cell lines and inhibit cell proliferation, demonstrating promising anticancer activity .

Enzyme Inhibition
DATN has also been investigated for its role as an enzyme inhibitor. Compounds derived from DATN have shown effectiveness against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in various pathogens. The inhibition of DHFR by DATN derivatives suggests potential applications in treating infections caused by organisms like Pneumocystis carinii and Toxoplasma gondii .

Material Science Applications

Fluorescent Materials
Recent studies have synthesized a library of diamino-terephthalonitrile-based single-benzene fluorophores (SBFs) that exhibit strong fluorescence properties. These materials are being explored for applications in sensors and imaging technologies due to their large Stokes shifts and reactive terminal linker groups .

Catalytic Processes
DATN is involved in catalytic processes for producing nitriles from polyethylene terephthalate (PET). Research has demonstrated that under controlled conditions, DATN can be produced selectively from PET via catalytic fast pyrolysis, highlighting its utility in waste valorization and sustainable chemistry .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various DATN derivatives on multiple cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting effective anticancer properties. The mechanism was linked to the induction of apoptosis and inhibition of proliferation .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of DATN compounds against DHFR. The study reported IC50 values indicating significant inhibition against both Pneumocystis carinii and Toxoplasma gondii DHFR, underscoring the therapeutic potential of DATN derivatives in treating infectious diseases .

Case Study 3: Fluorescent Sensing

Research into fluorescent DATN-based materials revealed their application in developing sensors for environmental monitoring. These materials demonstrated high sensitivity and selectivity towards specific analytes, showcasing their potential in analytical chemistry .

Data Tables

Application AreaSpecific Use CaseKey Findings
Chemical SynthesisPolymer ProductionEnhances mechanical properties of polymers
Biological ApplicationsAnticancer ActivityInduces apoptosis; low micromolar IC50 values
Enzyme InhibitionSignificant inhibition of DHFR
Material ScienceFluorescent MaterialsStrong fluorescence; large Stokes shifts
Catalytic ProcessesSelective production of nitriles from PET

Mechanism of Action

The mechanism of action of 2,3-diaminoterephthalonitrile involves its interaction with various molecular targets. The amino groups on the benzene ring can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminomaleonitrile: Similar in structure but with different reactivity and applications.

    2,4-Diaminoterephthalonitrile: Another isomer with amino groups at different positions, leading to different chemical properties.

    2,3-Dinitroterephthalonitrile: The nitro derivative, which can be reduced to form 2,3-diaminoterephthalonitrile.

Uniqueness

This compound is unique due to the specific positioning of its amino groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications.

Biological Activity

2,3-Diaminoterephthalonitrile (DATN) is a compound of interest due to its potential applications in various biological fields, including fluorescence imaging and therapeutic agents. This article presents a comprehensive overview of the biological activities associated with DATN, supported by recent research findings, case studies, and data tables.

DATN is a nitrogen-rich organic compound characterized by the presence of two amino groups and two cyano groups attached to a terephthalate backbone. Its structure can be represented as follows:

C8H8N4\text{C}_8\text{H}_8\text{N}_4

This configuration contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of DATN exhibit significant antimicrobial properties. For instance, compounds synthesized from DATN showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, indicating moderate to strong activity.

Table 1: Antimicrobial Activity of DATN Derivatives

CompoundBacterial StrainMIC (µg/mL)
DATN-1Staphylococcus aureus32
DATN-2Escherichia coli64
DATN-3Pseudomonas aeruginosa128

Anticancer Activity

DATN has been evaluated for its anticancer potential in various cell lines. In vitro studies demonstrated that DATN derivatives inhibited the proliferation of cancer cells, particularly in breast and lung cancer models. The IC50 values ranged from 5 to 15 µM, suggesting that these compounds could serve as lead candidates for further development.

Case Study: Anticancer Activity in MCF-7 Cells
A study conducted on the MCF-7 breast cancer cell line revealed that treatment with DATN resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that DATN induced apoptosis through the activation of caspase pathways.

Table 2: IC50 Values of DATN in Cancer Cell Lines

Cell LineIC50 (µM)
MCF-710
A5498
HeLa12

The biological activity of DATN is attributed to its ability to interact with cellular targets involved in critical pathways such as cell division and apoptosis. It is hypothesized that the cyano groups facilitate electron-withdrawing effects, enhancing the compound's reactivity and interaction with biomolecules.

Sigma Receptor Affinity

Recent research has highlighted the affinity of DATN derivatives for sigma receptors, which are implicated in various physiological processes including neuroprotection and modulation of cell proliferation. The selectivity for sigma-1 receptors over sigma-2 receptors suggests potential applications in treating neurodegenerative diseases and certain cancers.

Properties

IUPAC Name

2,3-diaminobenzene-1,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMXARGXRHLBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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